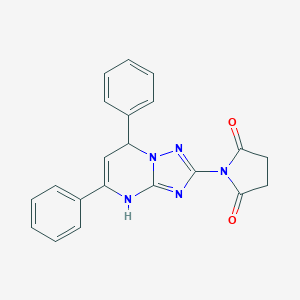
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one, also known as HPCHD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPCHD is a cyclic enone that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses in the body. This compound has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable tool for studying the effects of oxidative stress and inflammation in cells. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Zukünftige Richtungen
There are several potential future directions for research on 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have applications in the development of new fluorescent probes for detecting reactive oxygen species in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with acetone and cyclohexanone in the presence of a base catalyst. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 85-87°C.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
192193-84-3 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(11)5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
InChI-Schlüssel |
GMQXYSYQWIIAOI-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C=CC(=O)C=C1)O |
Kanonische SMILES |
CC(C)C1(C=CC(=O)C=C1)O |
Synonyme |
2,5-Cyclohexadien-1-one,4-hydroxy-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)






![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)


